N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide”, furan/thiophene-2-carboxamide derivatives have been synthesized from acyl chlorides and heterocyclic amine derivatives . The structures of the synthesized compounds were confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .Scientific Research Applications
Antiprotozoal Agents
A study describes the synthesis of compounds related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-7-methoxybenzofuran-2-carboxamide and their strong DNA affinities and significant in vitro activities against T. b. rhodesiense and P. falciparum, suggesting potential as antiprotozoal agents. These findings indicate the compound's role in developing treatments for diseases like sleeping sickness and malaria Ismail et al., 2004.
Anti-Inflammatory and Analgesic Agents
Another application is in the synthesis of novel benzodifuranyl compounds derived from visnaginone and khellinone, showing significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This research underscores the compound's relevance in creating new therapeutic agents for managing pain and inflammation Abu‐Hashem et al., 2020.
C-H Bond Activation and Borylation
The compound has also been applied in the context of C-H bond activation and borylation of furans and thiophenes, catalyzed by a half-sandwich iron N-heterocyclic carbene complex. This research contributes to the development of new methods for functionalizing heterocycles, which are crucial in organic synthesis and pharmaceutical chemistry Hatanaka et al., 2010.
Synthesis of Bioactive Compounds
Research on the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives highlights the compound's utility in generating bioactive molecules with potential anticancer properties. This work demonstrates the compound's application in medicinal chemistry, particularly in designing new anticancer agents Hassan et al., 2014.
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO5S/c1-24-15-5-2-4-12-10-16(26-19(12)15)20(23)21-11-13-7-8-17(27-13)18(22)14-6-3-9-25-14/h2-10H,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQIVGHZRZJNGPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.